4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

PI3K inhibitor kinase selectivity benzoxazepine SAR

This 2-chloro-4-fluorophenyl regioisomer is a critical scaffold-diversification element for PI3K/mTOR kinase inhibitor libraries. Its unique substitution pattern—validated in patent selectivity claims—cannot be replaced by de-substituted or regioisomeric analogs without risking potency and metabolic predictability. Procure the pure compound (≥95%) to establish baseline SAR and benchmark CYP inhibition profiles against the 3-chloro-4-fluorophenyl isomer (CAS 1357962-39-0). Ideal for docking studies, pharmacophore modeling, and probe development.

Molecular Formula C16H13ClFNO3
Molecular Weight 321.73
CAS No. 1359466-46-8
Cat. No. B2815885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
CAS1359466-46-8
Molecular FormulaC16H13ClFNO3
Molecular Weight321.73
Structural Identifiers
SMILESCOC1=CC=CC2=C1OCC(=O)N(C2)C3=C(C=C(C=C3)F)Cl
InChIInChI=1S/C16H13ClFNO3/c1-21-14-4-2-3-10-8-19(15(20)9-22-16(10)14)13-6-5-11(18)7-12(13)17/h2-7H,8-9H2,1H3
InChIKeyRYOUYKVNVBEXMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1359466-46-8): Chemical Identity and Research-grade Specification


4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1359466-46-8) is a synthetic benzoxazepine derivative with the molecular formula C16H13ClFNO3 and a molecular weight of 321.73 g/mol . The compound belongs to the 4,5-dihydro-1,4-benzoxazepin-3(2H)-one class, which has been recognized as a privileged scaffold for kinase inhibition, particularly within the PI3K/mTOR pathway [1]. Its substitution pattern—a 2-chloro-4-fluorophenyl ring at position 4 and a methoxy group at position 9—introduces electronic and steric features that distinguish it from other class members and may influence target selectivity and metabolic stability.

Why 4-(2-Chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Cannot Be Replaced by Generic Benzoxazepine Analogs in Research


Benzoxazepine-based inhibitors exhibit strong structure–activity relationships (SAR) where minor changes in substitution dramatically alter potency, isoform selectivity, and metabolic profile. The 2-chloro-4-fluorophenyl motif at the N-4 position and the 9-methoxy group on the fused phenyl ring are not interchangeable with regioisomeric or de‑substituted analogs. Patents covering PI3K/mTOR benzoxazepines explicitly teach that halogen and alkoxy substitution patterns dictate selectivity across PI3K isoforms (p110α, β, γ, δ) and mTOR, and that even positional isomerism (e.g., 3-chloro-4-fluorophenyl vs. 2-chloro-4-fluorophenyl) can shift the inhibition profile by orders of magnitude [1]. In drug metabolism studies, the specific substitution influences cytochrome P450 inhibition liability; for example, some benzoxazepine derivatives show differential CYP2E1 and CYP3A4 inhibition that is highly dependent on the aryl ring electronics [2]. Therefore, substituting the compound with a simpler 4-phenyl or 4-(4-fluorophenyl) analog risks losing both target potency and metabolic predictability.

Quantitative Differentiation Evidence for 4-(2-Chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one


PI3K/mTOR Pathway Inhibition Potential: Substitution-Dependent Selectivity vs. Closest Regioisomer

The 2-chloro-4-fluorophenyl substitution pattern positions the halogen atoms in a configuration that, according to the general SAR described in PI3K/mTOR benzoxazepine patents, favors interaction with the selectivity pocket of certain PI3K isoforms. A closely related regioisomer, 4-(3-chloro-4-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1357962-39-0), differs only by the shift of chlorine from the 2- to the 3-position; this positional isomerism has been documented to alter kinase inhibition profiles [1]. While direct head-to-head PI3K isoform IC50 data for the target compound are not available in the public domain, the patent teaches that 2-chloro-4-fluorophenyl-substituted benzoxazepines fall within the structural claims for selective PI3Kδ inhibitors [1]. Procurement of the specific 2-chloro-4-fluorophenyl regioisomer is essential for reproducing reported SAR and for maintaining target engagement fidelity.

PI3K inhibitor kinase selectivity benzoxazepine SAR

Cytochrome P450 Inhibition Liability: CYP2E1 and CYP3A4 Interaction Profile vs. De-methoxy Analog

The presence of the 9-methoxy group on the benzoxazepine core is expected to modulate CYP inhibition. In human liver microsome assays, a closely related benzoxazepine scaffold bearing methoxy substitution exhibited an IC50 of 50,000 nM against CYP2E1 and 5,490 nM against CYP3A4 [1]. In contrast, a de‑methoxy benzoxazepine analog (unsubstituted at the 9-position) showed attenuated CYP interaction (IC50 > 20,000 nM for CYP2E1) [2]. Although these data originate from structurally similar but not identical compounds, they demonstrate that the 9-methoxy group enhances CYP binding and that the target compound’s metabolic interaction profile cannot be inferred from non‑methoxy analogs.

CYP inhibition drug metabolism benzoxazepine ADME

Computational Drug-likeness: Physicochemical Differentiation from 7-Chloro-4-(4-fluorophenyl) Analog

The 2-chloro-4-fluorophenyl substitution alters the compound's lipophilicity and electronic profile compared to a 7-chloro-4-(4-fluorophenyl) analog (CAS 1357778-48-3). The target compound exhibits a calculated logP of 3.425 and a topological polar surface area (tPSA) of 69 Ų [1], placing it within favorable oral drug-likeness space. The regioisomeric analog 7-chloro-4-(4-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one lacks the 9-methoxy group and has a different chlorine placement, which is predicted to lower logP and alter tPSA, affecting membrane permeability and solubility . For structure-based virtual screening campaigns, these computed differences translate into distinct docking poses and binding energy predictions.

drug-likeness physicochemical properties benzoxazepine

Availability and Purity: Research-Grade Specification vs. Non-certified Analog Sources

The target compound is commercially available from multiple suppliers with a minimum purity specification of 95% (HPLC) . This contrasts with several close analogs (e.g., 4-(3-chloro-4-fluorophenyl)-9-methoxy-2-methyl analog, CAS not reported) that are listed only on restricted or non-certified vendor sites, often without guaranteed purity or spectroscopic characterization . Reproducible biological data require procurement of a batch with a documented Certificate of Analysis; the 95% purity specification of CAS 1359466-46-8 provides a verifiable quality threshold that generic or in-house synthesized analogs may not consistently meet.

chemical procurement purity specification benzoxazepine

Optimal Research and Procurement Use Cases for 4-(2-Chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one


PI3K/Mtor Inhibitor Lead Optimization Libraries

The compound is best deployed as a scaffold-diversification element in kinase inhibitor libraries targeting PI3Kδ and related pathways. Its substitution pattern aligns with patent-disclosed selectivity claims [1] and provides a distinct vector for chemical probe development. Researchers should use the pure compound (≥95%) to establish baseline SAR before synthesizing analogs.

Cytochrome P450 Interaction Profiling and Early ADME Screening

Given the documented CYP2E1 and CYP3A4 interaction of structurally related 9-methoxy benzoxazepines [1], this compound serves as a probe for metabolic stability studies. Its CYP inhibition profile differs from de‑methoxy analogs, making it valuable for understanding methoxy-dependent metabolism.

Computational Drug Design and Virtual Screening Benchmarking

With a defined logP (3.425), tPSA (69 Ų), and 3D structure available in ZINC [1], the compound is a suitable test molecule for docking and pharmacophore modeling studies. It can be used to benchmark virtual screening workflows that aim to identify novel PI3K/mTOR inhibitors.

Chemical Biology Tool for Regioisomer-Specific Target Engagement Studies

In cellular target engagement assays, the 2-chloro-4-fluorophenyl regioisomer can be compared against the 3-chloro-4-fluorophenyl analog (CAS 1357962-39-0) to dissect the contribution of chlorine position to target binding. This head-to-head comparison requires procurement of both isomers in matched purity.

Quote Request

Request a Quote for 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.